N-(4-Nitro-phenyl)-2-thiocyanato-acetamide
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Overview
Description
N-(4-Nitrophenyl)-2-thiocyanatoacetamide is an organic compound that features a nitrophenyl group, a thiocyanate group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-2-thiocyanatoacetamide typically involves the reaction of 4-nitroaniline with thiocyanatoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N-(4-Nitrophenyl)-2-thiocyanatoacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-2-thiocyanatoacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrophenyl)-2-thiocyanatoacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-2-thiocyanatoacetamide involves its interaction with biological targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: Lacks the thiocyanate group, making it less reactive in nucleophilic substitution reactions.
N-(4-Nitrophenyl)thiourea: Contains a thiourea group instead of an acetamide group, leading to different reactivity and biological activity.
4-Nitrophenylthiomorpholine: Features a thiomorpholine ring, which alters its chemical and biological properties.
Uniqueness
N-(4-Nitrophenyl)-2-thiocyanatoacetamide is unique due to the presence of both the nitrophenyl and thiocyanate groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7N3O3S |
---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
[2-(4-nitroanilino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C9H7N3O3S/c10-6-16-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13) |
InChI Key |
BSBHVEGQXHSSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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